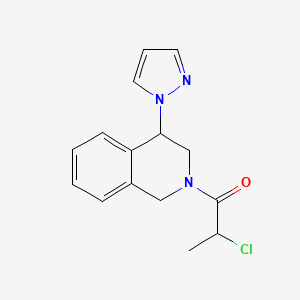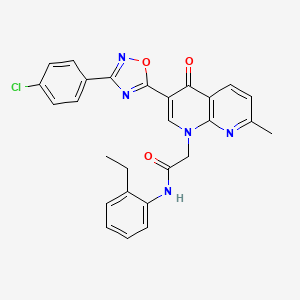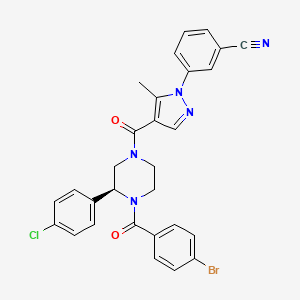![molecular formula C18H14N6O3 B2513994 3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-36-4](/img/structure/B2513994.png)
3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with a benzyl group at the 3-position and a 3-nitrobenzyl group at the 6-position. The exact 3D structure and conformation would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Triazolopyrimidines, due to the presence of multiple nitrogen atoms in the ring structure, can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitution reactions at the nitrogen positions, or participate in further cyclization reactions to form more complex structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Generally, triazolopyrimidines are stable under normal conditions. They may exhibit varying degrees of solubility in different solvents depending on their substituents .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The triazolo[4,5-d]pyrimidine scaffold has been explored for its potential as a drug candidate. Researchers investigate its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and bioavailability. The compound’s structural features may contribute to novel drug design, especially in areas like antiviral, anticancer, or anti-inflammatory drug development .
Energetic Materials
Compounds rich in nitrogen are essential for formulating energetic materials, including explosives and propellants. The high nitrogen content of 3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one makes it an interesting candidate for such applications. Researchers study its sensitivity to impact and friction, decomposition temperature, and heat of formation .
Kinase Inhibitors
The triazolo[4,5-d]pyrimidine scaffold has shown promise as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways, and dysregulation is associated with diseases like cancer. By designing derivatives that selectively inhibit specific kinases, researchers aim to develop targeted therapies3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one could contribute to this field .
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. Some triazolopyrimidines have been studied for their biological activity. For example, certain derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation, and could potentially be used in cancer treatment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c25-18-16-17(23(21-20-16)11-13-5-2-1-3-6-13)19-12-22(18)10-14-7-4-8-15(9-14)24(26)27/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHCVQWYWAUIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2513911.png)





![Ethyl 4-((4-((3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513918.png)

![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)

![3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid](/img/structure/B2513926.png)
![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)
